N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
This compound is a substituted ethanediamide derivative characterized by two distinct structural motifs:
- A 2H-1,3-benzodioxol-5-yl group, which is a methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and enhanced binding interactions in medicinal chemistry .

- A 1-(thiophen-2-yl)cyclopentylmethyl group, introducing a sulfur-containing heterocycle (thiophene) fused to a cyclopentyl ring.
Applications: Ethanediamide derivatives are frequently explored as enzyme inhibitors. For example, structurally similar compounds like QOD and ICD exhibit inhibitory activity against falcipain-2, a cysteine protease critical in Plasmodium falciparum (malaria parasite) lifecycle .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(18(23)21-13-5-6-14-15(10-13)25-12-24-14)20-11-19(7-1-2-8-19)16-4-3-9-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOKUQKDKSRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole ring and a thiophene-substituted cyclopentyl group , which contribute to its unique chemical properties. The IUPAC name for this compound is:
N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanediamide .
Molecular Formula
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Ring | Provides aromatic stability and potential for interactions with biological targets. |
| Thiophene Group | Enhances lipophilicity and may influence receptor binding. |
| Ethanediamide Backbone | Facilitates interactions with amine receptors. |
The biological activity of this compound is believed to involve:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
- Receptor Binding : Its structural components allow it to bind to various receptors, influencing signal transduction pathways.
Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, potentially impacting mood and cognition.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound. Notable findings include:
- Antidepressant Activity : In animal models, compounds with similar structures have shown efficacy in reducing depressive behaviors.
- Neuroprotective Effects : Some derivatives have been linked to protective effects against neurodegenerative diseases.
Case Studies
- Study on Neurotransmitter Interaction :
- A study demonstrated that related compounds could enhance serotonin levels in the brain, suggesting potential antidepressant effects .
- Cancer Research :
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole | Antioxidant properties; potential neuroprotective effects | Hydroxyacetyl group enhances solubility |
| N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)acetamide | Analgesic properties; moderate anti-inflammatory effects | Acetamide group increases receptor affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to two structurally and functionally related ethanediamide derivatives: QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative) (Figure 2, ).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Rigidity: The cyclopentyl-thiophene group in the target compound introduces conformational constraints compared to QOD’s flexible tetrahydroquinoline chain. ICD’s indole carboxamide group offers planar aromaticity, favoring π-π stacking interactions absent in the target compound.
Enzyme Inhibition :
- QOD and ICD both inhibit falcipain-2 via covalent interactions with the catalytic cysteine residue. The target compound’s thiophene group could enhance electron-rich interactions with the enzyme’s active site, though experimental validation is needed .
Physicochemical Properties :
- The target compound’s benzodioxole moiety improves metabolic stability over ICD’s biphenyl group, which is prone to oxidative degradation .
- Lower predicted logP (~3.2) compared to QOD (~4.1) suggests better aqueous solubility, a critical factor for bioavailability.
Synthetic Accessibility: The thiophene-cyclopentyl group may require multi-step synthesis, including cyclopentylation and thiophene functionalization, whereas QOD and ICD utilize commercially available tetrahydroquinoline and indole precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

